

pKa value of 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-3-nitropyridine-2-carboxylic acid

Cat. No.: B598544

[Get Quote](#)

An In-Depth Technical Guide on the pKa of **6-Chloro-3-nitropyridine-2-carboxylic acid**

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development. It profoundly influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. This guide focuses on **6-Chloro-3-nitropyridine-2-carboxylic acid**, a substituted pyridine derivative of interest in medicinal chemistry.

While a definitive, experimentally determined pKa value for **6-Chloro-3-nitropyridine-2-carboxylic acid** is not readily available in published literature, this document provides a comprehensive overview of the theoretical principles governing its acidity, methods for its experimental determination, and computational prediction approaches.

Theoretical Background: Estimating Acidity

The acidity of **6-Chloro-3-nitropyridine-2-carboxylic acid** is primarily determined by the carboxylic acid group at the 2-position of the pyridine ring. The parent molecule, pyridine-2-carboxylic acid (picolinic acid), has an experimental pKa of approximately 5.2. However, the acidity of the target molecule is significantly influenced by the presence of two strongly

electron-withdrawing substituents: a chloro group at the 6-position and a nitro group at the 3-position.

- Inductive Effect: Both chlorine and the nitro group are highly electronegative and exert a strong negative inductive effect (-I). They pull electron density away from the pyridine ring and, consequently, from the carboxylate group. This stabilizes the conjugate base (carboxylate anion) formed upon deprotonation, thereby increasing the acidity and lowering the pKa.[1][2]
- Resonance Effect: The nitro group also exerts a powerful electron-withdrawing resonance effect (-M). This effect further delocalizes the negative charge of the conjugate base, leading to substantial stabilization.[3][4] The influence of a nitro substituent can be profound; for instance, the addition of three nitro groups to phenol (pKa ≈ 10) to form picric acid results in a pKa of 0.25, a dramatic increase in acidity.[3]

Given these combined effects, it is predicted that the pKa of **6-Chloro-3-nitropyridine-2-carboxylic acid** will be significantly lower than that of the parent picolinic acid, indicating a substantially stronger acidic character.

Data Presentation

While the specific pKa is undetermined, the fundamental properties of the compound are known.

Table 1: Chemical Properties of **6-Chloro-3-nitropyridine-2-carboxylic acid**

Property	Value
CAS Number	1204400-58-7
Molecular Formula	C ₆ H ₃ ClN ₂ O ₄
Molecular Weight	202.55 g/mol
Synonyms	6-Chloro-3-nitropicolinic acid

Experimental Protocols for pKa Determination

For researchers requiring a precise pKa value, direct experimental measurement is the definitive approach. Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable methods.[5][6]

Protocol 1: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[6] The procedure involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally.

Materials and Equipment:

- **6-Chloro-3-nitropyridine-2-carboxylic acid** (high purity)
- Calibrated pH meter with a combination glass electrode
- Automated titrator or a precision burette
- Magnetic stirrer and stir bar
- Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
- Standardized 0.1 M hydrochloric acid (HCl) solution
- Potassium chloride (KCl) for maintaining ionic strength
- Deionized, CO₂-free water
- Reaction vessel

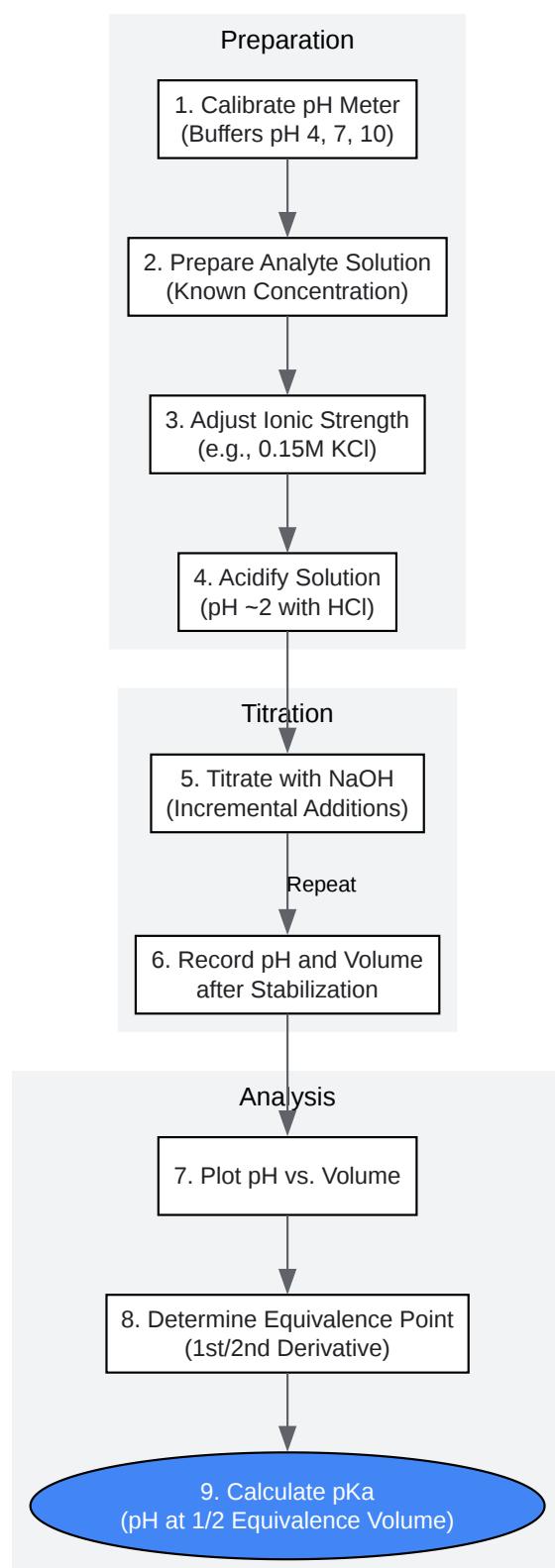
Procedure:

- Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[7]
- Sample Preparation: Accurately weigh a sample of **6-Chloro-3-nitropyridine-2-carboxylic acid** and dissolve it in CO₂-free deionized water to create a solution of known concentration

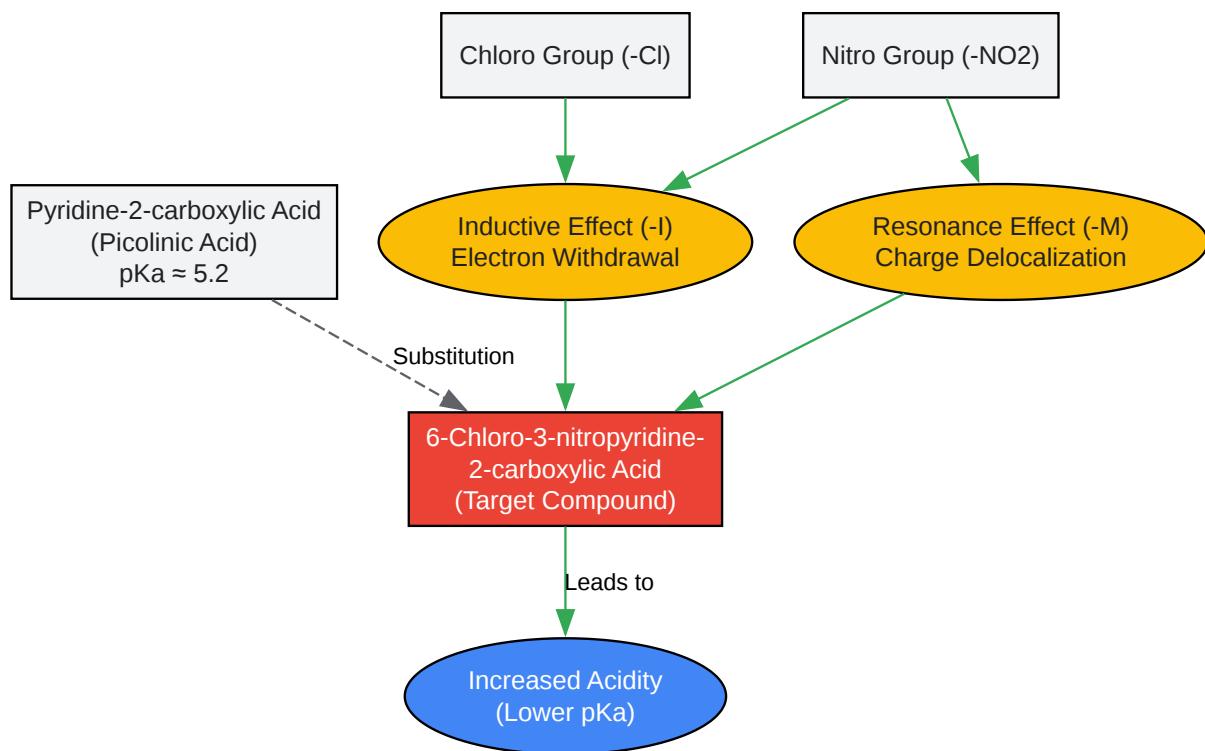
(e.g., 1 mM).[8] A co-solvent like methanol may be used if solubility is low, but the final pKa must be extrapolated back to a fully aqueous environment.[6]

- Ionic Strength Adjustment: Add a concentrated solution of KCl to the sample to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[7]
- Initial Acidification: Place the reaction vessel on a magnetic stirrer, immerse the pH electrode, and begin gentle stirring. Add 0.1 M HCl to lower the initial pH to ~2.0, ensuring the carboxylic acid is fully protonated.[8]
- Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[8]
- Data Collection: Continue the titration until the pH reaches ~12 to ensure the full titration curve is captured.
- Analysis: Plot the measured pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This point corresponds to the inflection point of the titration curve. The first or second derivative of the curve can be used to precisely locate the equivalence point.[9]
- Replication: Perform a minimum of three titrations to ensure the reproducibility and accuracy of the result, and report the average pKa value with the standard deviation.[7]

Protocol 2: UV-Vis Spectrophotometry


This method is suitable for compounds that possess a chromophore near the ionization site, leading to different UV-Vis absorbance spectra for the protonated (HA) and deprotonated (A⁻) forms.[5][6]

Procedure Outline:


- Spectral Acquisition: Record the absorbance spectra of the compound in highly acidic (pH ~2) and highly alkaline (pH ~12) solutions to obtain the spectra for the pure HA and A⁻ species, respectively.[10]

- Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
- Absorbance Measurement: Prepare solutions of the compound in each buffer, maintaining a constant total concentration. Measure the absorbance of each solution at a wavelength where the difference in molar absorptivity between HA and A^- is maximal.^[5]
- pKa Calculation: The pKa is determined by plotting the absorbance values against pH and fitting the data to the Henderson-Hasselbalch equation. The pKa corresponds to the pH at the inflection point of the resulting sigmoid curve.^[5]

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for pKa determination via potentiometric titration.

[Click to download full resolution via product page](#)

Caption: Influence of substituents on the acidity of the parent molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Why is pKa of `F-CH₂COOH` lower than that of `Cl-CH₂COOH`? [allen.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Effect of Substituents on pKa | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. scispace.com [scispace.com]
- 10. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- To cite this document: BenchChem. [pKa value of 6-Chloro-3-nitropyridine-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b598544#pka-value-of-6-chloro-3-nitropyridine-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com